molecular formula C6H14LiN B1223798 Lithium diisopropylamide CAS No. 4111-54-0

Lithium diisopropylamide

Cat. No.: B1223798
CAS No.: 4111-54-0
M. Wt: 107.1 g/mol
InChI Key: ZCSHNCUQKCANBX-UHFFFAOYSA-N
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Description

Lithium diisopropylamide is a chemical compound with the molecular formula LiN(CH(CH₃)₂)₂. It is widely used as a strong base in organic synthesis due to its good solubility in non-polar organic solvents and its non-nucleophilic nature. This compound is typically a colorless solid but is usually generated and observed only in solution .

Mechanism of Action

Target of Action

Lithium diisopropylamide (LDA) is a strong, sterically hindered base . Its primary targets are active hydrogen atoms in organic compounds, particularly those in carbonyl group-containing compounds .

Mode of Action

LDA abstracts a proton from the carbon atom adjacent to the carbonyl group (alpha-carbon) in carbonyl compounds, forming a resonance-stabilized enolate ion . This enolate ion is a powerful nucleophile and can participate in various reactions .

Biochemical Pathways

LDA plays a significant role in organic synthesis, serving as the base of choice for a broad range of deprotonations . It is involved in several biochemical pathways, including:

Pharmacokinetics

It’s worth noting that lda is usually prepared and used in solution, often in tetrahydrofuran (thf), which can influence its reactivity .

Result of Action

The action of LDA results in the formation of enolate ions, which are versatile intermediates in organic synthesis . These enolate ions can participate in various reactions, leading to the formation of a wide range of organic compounds .

Action Environment

The action of LDA is influenced by several environmental factors. For instance, the temperature and solvent can significantly affect the selectivity and yield of the reactions . Typically, LDA is used at low temperatures (around -78°C) to improve selectivity . Also, LDA is usually used in non-polar, aprotic solvents like THF, which can solvate the lithium cation and enhance the reactivity of the amide anion .

Biochemical Analysis

Biochemical Properties

Lithium diisopropylamide plays a crucial role in biochemical reactions, particularly in the formation of enolates from carbonyl compounds. It interacts with various biomolecules, including enzymes and proteins, by abstracting protons from active carbon atoms. This interaction is essential for the generation of carbanion or enolate anions, which can participate in further biochemical reactions such as alkylation, acylation, and aldol condensation .

Cellular Effects

This compound influences cellular processes by altering the protonation state of biomolecules. It affects cell signaling pathways, gene expression, and cellular metabolism by deprotonating specific functional groups in biomolecules. This deprotonation can lead to changes in the activity of enzymes and proteins, thereby impacting various cellular functions .

Molecular Mechanism

The mechanism of action of this compound involves the abstraction of protons from carbon atoms in biomolecules. This process generates carbanion or enolate anions, which can participate in nucleophilic substitution and addition reactions. The compound’s strong basicity and steric hindrance allow it to selectively deprotonate less hindered carbon atoms, leading to the formation of kinetically favored products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, but it can degrade upon prolonged exposure to air and moisture. Long-term studies have shown that this compound can maintain its reactivity for extended periods, although its effectiveness may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively deprotonate target biomolecules without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cellular damage and metabolic disturbances. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in deprotonating carbonyl compounds. The compound interacts with enzymes and cofactors that facilitate the formation of enolates and other reactive intermediates. These interactions can influence metabolic flux and the levels of specific metabolites in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s solubility in non-polar solvents also facilitates its distribution within lipid-rich environments .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. These localization patterns can impact the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium diisopropylamide is commonly prepared by treating a cooled mixture of tetrahydrofuran and diisopropylamine with n-butyllithium at temperatures ranging from 0 to -78°C . The reaction can be represented as follows:

(CH₃)₂CHNH(CH₃)₂+n-BuLiLiN(CH(CH₃)₂)₂+n-BuH\text{(CH₃)₂CHNH(CH₃)₂} + \text{n-BuLi} \rightarrow \text{LiN(CH(CH₃)₂)₂} + \text{n-BuH} (CH₃)₂CHNH(CH₃)₂+n-BuLi→LiN(CH(CH₃)₂)₂+n-BuH

Industrial Production Methods: For industrial-scale production, the same reaction is employed, but it is carried out in larger reactors with precise temperature control to ensure the safety and efficiency of the process. The product is often handled in solution form to avoid the pyrophoric nature of the solid compound .

Chemical Reactions Analysis

Types of Reactions: Lithium diisopropylamide primarily undergoes deprotonation reactions due to its strong basicity. It is used to generate enolates from carbonyl compounds, which can then participate in various nucleophilic substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alkylated, halogenated, and aldol products, depending on the specific reagents and conditions used .

Scientific Research Applications

Lithium diisopropylamide has a wide range of applications in scientific research:

Properties

IUPAC Name

lithium;di(propan-2-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSHNCUQKCANBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[N-]C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14LiN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108-18-9 (Parent)
Record name Lithium diisopropylamide
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DSSTOX Substance ID

DTXSID6063305
Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt
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Molecular Weight

107.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid; [Merck Index]
Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1)
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Record name Lithium diisopropylamide
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CAS No.

4111-54-0
Record name Lithium diisopropylamide
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Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1)
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Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt
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Record name Lithium diisopropylamide
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Record name LITHIUM DIISOPROPYLAMIDE
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Synthesis routes and methods I

Procedure details

A solution of lithium diisopropylamide was prepared under nitrogen from diisopropylamine (31.0 ml., 220 mmol.) and n-butyl lithium (1.5M in hexane, 88.0 ml., 220 mmol.) in tetrahydrofuran (80 ml.), maintaining the temperature between -3° C. -1° C. After stirring 15 minutes, cyclopentanecarboxylic acid (11.4 g., 100 mmol.) in tetrahydrofuran (10 ml.) was added at 0° C.-3° C. over 25 minutes. After an additional 15 minutes at 0° C., the bath was removed and the reaction stirred 15 minutes more, causing the temperature to rise to 11° C. The milky white solution was cooled to -74° C. and 1-bromo-4-chlorobutane (23 ml., 200 mmol.) in tetrahydrofuran was added quickly, the temperature rising to -66° C. After 16 hours, the reaction was allowed to warm to room temperature in situ. The reaction was quenched with methanol (10 ml.) and concentrated in vacuo. The residue was partitioned between water (200 ml.) and ethyl ether (200 ml.). The aqueous layer was acidified to pH 1 with 12M hydrochloric acid and extracted with methylene chloride (3×150 ml.), dried (magnesium sulfate), filtered and evaporated to give 20.0 g. of the title product as a yellow oil.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
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10 mL
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solvent
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23 mL
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reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

LDA was prepared by addition of n-BuLi (1.56 mol/l hexane solution) 1.08 ml to a solution of diisopropylamine 255 μl in dry tetrahydrofuran 3 ml at −70° C. Then, a solution of compound (20-1) 500 mg in dry tetrahydrofuran 2 ml was added at that temperature to the mixture, which was stirred for 2 h. Then, a solution of iodine 426 mg in dry tetrahydrofuran 2 ml was added and the mixture was stirred for 2 h. Ice was added to the reaction mixtures, which was extracted with chloroform. The extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue obtained was chromatographed on aluminum oxide in ethyl acetate:hexane (1:5) to give the titled compound as colorless crystals 514 mg. Yield 76%. This was recrystallized from from acetone-isopropyl ether to give colorless crystals, m.p. 136-137° C.
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
compound ( 20-1 )
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
426 mg
Type
reactant
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Quantity
2 mL
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reactant
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Name

Synthesis routes and methods III

Procedure details

Lithium di-isopropylamide was prepared by dissolving di-isopropylamine (11 ml) in tetrahydrofuran (150 ml) followed by the addition of n-butyl lithium (50 ml of 1.7 molar). After 10 minutes stirring, the straw colored liquid was cooled to -78° C. and a solution of 2-(4-chlorophenoxy)-N,N-dimethyl acetamide (16 g, 0.074 mole) in tetrahydrofuran (25 ml) was slowly added. The mixture was stirred for 20 minutes at -78° C. and cyclohexanone (7 ml) added. After 45 minutes at -78° C., the reaction mixture was poured into saturated ammonium chloride solution and a red color ensued. The phases were separated and the organic layer washed with brine, dried over anhydrous potassium carbonate and evaporated giving 1-[(4-chlorophenoxy)((dimethylamino)carbonyl)methyl]cyclohexanol as a red solid. Repeated washing with a cold hexane-isopropanol mixture yielded 2.7 g of a white crystalline solid. Yield: 2.7 g, m.p. 109°-111° C.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of lithium diisopropylamide was prepared from 1.96 mL (1.42 g) of diisopropylamine and 7.6 mL of n-butyllithium (1.75M in hexane) in 14 mL of THF. The solution was cooled to -78° C. with stirring, combined with a solution of (4S, 5R)-3-(1-oxo-4-methylpentyl)-4-methyl-5-phenyl-2-oxazolidinone (3.50 g) in THF (14 mL) and stirred for 30 min at -78° C. To this mixture was added 2.1 mL (3.1 g) of benzyl bromomethyl sulfide. The reaction mixture was stirred for 2 h at -25° C. and for 2 h at 0° C. Aqueous NH4Cl solution was added to the mixture. The organic solvents were removed in vacuo and the residue was extracted twice with CH2Cl2. The combined organic extract was washed twice with 1M aqueous NaHSO4, then with saturated NaHCO3, brine, dried over Na2SO4 and evaporated. The residue was subjected to flash chromatography on silica gel (hexane-EtOAc) to give 5.0 g (96% yield) of (4S, 5R)-3-[(2S)-1-oxo-2-((benzylthio)methyl)-4-methylpentyl]-4-methyl-5-phenyl-2-oxazolidinone as a clear oil. Characteristic analytical data are as follows: 1H NMR (300 MHz, CDCl3) δ7.24-7.47 (m, 10H), 5.66 (d, J=7 Hz, 1H), 4.81 (p, J= 7 Hz, 1H), 4.31-4.36 (m, 1H), 3.80 (AB q, J=13 Hz, 2H), 2.72 (dd, J=9, 14 Hz, 1H), 2.52 (dd, J=5, 14 Hz, 1H), 1.35-1.71 (m, 3H), 0.89-0.95 (m, 9H); [α]25D -91° (c=2.60, CH2Cl2)
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Lithium diisopropylamide
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Lithium diisopropylamide
Reactant of Route 5
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Reactant of Route 6
Lithium diisopropylamide

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